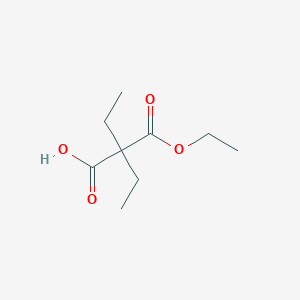

Ethyl hydrogen diethylmalonate

描述

Structure

3D Structure

属性

CAS 编号 |

84930-02-9 |

|---|---|

分子式 |

C9H16O4 |

分子量 |

188.22 g/mol |

IUPAC 名称 |

2-ethoxycarbonyl-2-ethylbutanoic acid |

InChI |

InChI=1S/C9H16O4/c1-4-9(5-2,7(10)11)8(12)13-6-3/h4-6H2,1-3H3,(H,10,11) |

InChI 键 |

YCRBCOUDRCZAGP-UHFFFAOYSA-N |

规范 SMILES |

CCC(CC)(C(=O)O)C(=O)OCC |

产品来源 |

United States |

Synthetic Methodologies for Ethyl Hydrogen Diethylmalonate and Its Precursors

Strategies for Monoalkylation of Diethyl Malonate

The introduction of a single alkyl group onto the central carbon of diethyl malonate is a fundamental transformation in organic synthesis, often referred to as the malonic ester synthesis. pressbooks.publibretexts.org This process leverages the acidity of the α-hydrogens located on the methylene (B1212753) group flanked by two carbonyl groups. pressbooks.pubwikipedia.org

The initial and crucial step in the alkylation of diethyl malonate is the deprotonation of the α-carbon to form a resonance-stabilized enolate ion. libretexts.orglibretexts.org The hydrogens on the central carbon of diethyl malonate are significantly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester carbonyl groups, which stabilize the resulting conjugate base. pressbooks.publibretexts.org

The most common base used for this deprotonation is sodium ethoxide (NaOEt) in an ethanol (B145695) solvent. pressbooks.publibretexts.org The ethoxide ion is a sufficiently strong base to quantitatively remove one of the acidic α-protons. libretexts.org Using sodium ethoxide is also advantageous as it prevents transesterification, a potential side reaction where the ester groups could be exchanged if a different alkoxide base were used. libretexts.orglibretexts.org The reaction results in the formation of the sodium salt of the diethyl malonate enolate. google.com Other bases, such as potassium carbonate, have also been utilized, particularly in solid-liquid two-phase systems, which can offer good control over monoalkylation. sioc-journal.cn

Table 1: Common Bases for Enolate Formation from Diethyl Malonate

| Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Ethanol | Room temperature or gentle heating (e.g., 70°C) | libretexts.org, google.com |

| Potassium Carbonate (K₂CO₃) | None (solid-liquid) or Cyclohexane | Heating | sioc-journal.cn, google.com |

Once formed, the diethyl malonate enolate is a potent carbon-centered nucleophile. pressbooks.pubvaia.com It can readily react with a suitable electrophilic reagent, such as an alkyl halide, in a classic SN2 (bimolecular nucleophilic substitution) reaction. libretexts.orglibretexts.org To synthesize the precursor for ethyl hydrogen diethylmalonate, an ethyl halide like bromoethane (B45996) or iodoethane (B44018) is used as the electrophile.

The nucleophilic enolate attacks the electrophilic carbon of the ethyl halide, displacing the halide leaving group and forming a new carbon-carbon bond. libretexts.orgfiveable.me This step yields diethyl ethylmalonate. The efficiency of this SN2 reaction is highest with primary alkyl halides like bromoethane. pressbooks.publibretexts.org The reaction is subject to the typical constraints of SN2 reactions; for instance, tertiary alkyl halides are unsuitable as they lead to elimination reactions instead of substitution. libretexts.orglibretexts.org

Dialkylation Approaches to Diethyl Diethylmalonate Precursors

To arrive at this compound, the precursor required is diethyl diethylmalonate. This necessitates the addition of two ethyl groups to the central carbon of diethyl malonate.

The most straightforward method for dialkylation is a sequential process. pressbooks.pub After the first monoalkylation step yields diethyl ethylmalonate, a second acidic proton remains on the α-carbon. This proton can be removed by another equivalent of a strong base, such as sodium ethoxide, to form a new enolate. pressbooks.pub

This second enolate can then be subjected to a second round of nucleophilic alkylation with an ethyl halide. This two-step sequence—monoalkylation followed by a second, separate alkylation—provides a controlled route to diethyl diethylmalonate. pressbooks.pubaskfilo.com Careful control over the stoichiometry of the base and the alkylating agent in each step is crucial to manage the product distribution and avoid mixtures of unalkylated, monoalkylated, and dialkylated products. researchgate.net

In some cases, dialkylation can be performed in a "one-pot" or tandem fashion. This typically involves using at least two equivalents of the base and two equivalents of the alkylating agent in the same reaction vessel. For example, treating diethyl malonate with two equivalents of sodium ethoxide base followed by an excess of an alkyl halide can lead to the dialkylated product directly. pressbooks.pub Another approach involves using phase-transfer catalysis or microwave conditions, which have been shown to facilitate the dialkylation of active methylene compounds. researchgate.net For instance, treating diethyl malonate with 1,4-dibromobutane (B41627) in the presence of two equivalents of sodium ethoxide leads to an intramolecular dialkylation to form a cyclized product. pressbooks.pub

Selective Monohydrolysis of Dialkyl Malonates

The final step in the synthesis of this compound is the selective hydrolysis of only one of the two ester groups of diethyl diethylmalonate. This transformation is known as saponification. Achieving monohydrolysis can be challenging because the conditions that hydrolyze the first ester group can often hydrolyze the second, leading to the formation of diethylmalonic acid. researchgate.net

However, highly efficient and practical methods for selective monohydrolysis have been developed. A common and effective procedure involves using a carefully controlled amount of a base, typically 0.8-1.2 equivalents of aqueous potassium hydroxide (B78521) (KOH), with a co-solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) at low temperatures (e.g., 0°C). researchgate.net These conditions allow for the clean conversion to the corresponding half-ester, such as this compound, in high yields without significant formation of the dicarboxylic acid or inducing decarboxylation. researchgate.netjst.go.jp The isolation and purification of the resulting half-ester is generally straightforward under these optimized conditions. researchgate.net Research has shown that under comparable conditions, the half-ester of diethyl methylmalonate can be obtained in an 83% yield. jst.go.jp A study on the synthesis of carnosadine derivatives also successfully employed monohydrolysis on a diethylmalonate-derived cyclopropane (B1198618) intermediate. nih.gov

Another approach to cleave a single ester group from a substituted malonic ester is the Krapcho decarboxylation, which is particularly effective for esters with a beta electron-withdrawing group and avoids harsh acidic or basic conditions. wikipedia.orgrsc.orgyoutube.com This reaction typically uses a salt like sodium chloride or lithium chloride in a dipolar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) with a small amount of water at high temperatures. wikipedia.orgrsc.org The process involves nucleophilic attack by the halide on the ester's alkyl group, followed by decarboxylation. wikipedia.org

Table 2: Summary of Synthetic Steps and Intermediates

| Starting Material | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| Diethyl Malonate | Monoalkylation | 1. NaOEt2. CH₃CH₂Br | Diethyl ethylmalonate |

| Diethyl ethylmalonate | Second Alkylation | 1. NaOEt2. CH₃CH₂Br | Diethyl diethylmalonate |

Chemical Hydrolysis Techniques for Carboxylic Acid Formation

The most direct route to this compound is the partial hydrolysis, or monosaponification, of its corresponding diester, diethyl diethylmalonate. This process involves the selective cleavage of one of the two ester groups to form a carboxylic acid moiety.

Achieving selective monohydrolysis of symmetric diesters like diethyl diethylmalonate can be a significant synthetic challenge. researchgate.net Classical saponification reactions, if not carefully controlled, often result in a mixture containing the unreacted starting diester, the desired monoester (half-ester), and the fully hydrolyzed dicarboxylic acid. researchgate.net The similar chemical properties of these three compounds can make their separation and the purification of the monoester particularly difficult. researchgate.netmdpi.com

To overcome these challenges, specific reaction conditions have been developed to enhance the selectivity of the monohydrolysis. A highly efficient and practical method involves the use of a slight excess of an aqueous alkali metal hydroxide, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in the presence of an organic co-solvent like tetrahydrofuran (THF) or acetonitrile. researchgate.net The reaction is typically conducted at a reduced temperature, often around 0 °C, to temper the reactivity and favor the formation of the monoester. researchgate.net Research has shown that the selectivity of this reaction tends to increase with the hydrophobicity of the substrate. researchgate.net

In some systems, the use of a phase transfer catalyst has been shown to improve the selectivity of the monohydrolysis of symmetric diesters. For instance, the combination of sodium hydroxide with tetraethylammonium (B1195904) bromide (TEAB) in an aqueous ethanol medium has demonstrated remarkable selectivity in related 4-aryl-4H-pyran dicarboxylate systems. mdpi.com The amount of base used is a critical parameter; insufficient base leads to low conversion, while a large excess can promote the formation of the diacid. mdpi.com

Table 1: Selective Monohydrolysis of Various Symmetric Diesters This table, based on findings from Niwayama (2008), illustrates the effectiveness of controlled hydrolysis conditions for producing monoesters from various symmetric diesters, which is the principle applied for synthesizing this compound.

| Starting Diester | Base (Equivalents) | Co-Solvent | Temperature (°C) | Yield of Monoester (%) |

| Diethyl Malonate | KOH (1.2) | THF | 0 | 85 |

| Diethyl Phenylmalonate | KOH (1.2) | THF | 0 | 96 |

| Diethyl Benzylmalonate | KOH (1.2) | THF | 0 | 98 |

| Diethyl Phthalate | NaOH (1.0) | Acetonitrile | 5 | 96 |

| Diethyl Isophthalate | NaOH (1.0) | THF | 5 | 95 |

Source: Adapted from Niwayama, S. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. researchgate.net

Enzymatic Methods for Enantioselective Monohydrolysis (if applicable to related compounds)

While this compound itself is achiral, enzymatic methods are highly relevant for the synthesis of chiral monoesters from related prochiral disubstituted malonates. These biocatalytic approaches offer a powerful strategy for achieving high enantioselectivity, which is often difficult to attain with conventional chemical methods. mdpi.comresearchgate.net Hydrolases, particularly esterases and lipases, are the most commonly employed enzymes for these transformations. researchgate.netunipd.it

The process involves the kinetic resolution of a racemic diester or the asymmetric hydrolysis of a prochiral diester. researchgate.netnih.gov In the case of a prochiral substrate like diethyl 2-phenyl-2-methylmalonate, an enzyme can selectively hydrolyze one of the two enantiotopic ester groups, leading to the formation of a single enantiomer of the corresponding monoester. researchgate.net

A study on the enantioselective hydrolysis of diethyl 2-phenyl-2-methylmalonate using pig liver esterase (PLE) highlights the key parameters influencing the reaction. The choice of solvent system was found to be crucial for achieving high enantioselectivity. The highest enantiomeric excess (ee) of the (R)-monoester (96% ee) was obtained in a ternary solvent mixture of buffer, isopropanol, and t-BuOH. researchgate.net This process was also shown to be efficient at higher substrate concentrations and was successfully scaled up to a multi-gram preparative scale, yielding the product with high conversion and enantioselectivity. researchgate.net

Table 2: Enzymatic Enantioselective Hydrolysis of Diethyl 2-phenyl-2-methylmalonate This table presents data on the influence of reaction media on the enzymatic hydrolysis of a prochiral diethyl malonate derivative, a model for producing chiral building blocks.

| Enzyme | Reaction Medium | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |

| Pig Liver Esterase | Water | 95 | 50 | R |

| Pig Liver Esterase | Water-tBuOH (4:1) | 95 | 80 | R |

| Pig Liver Esterase | Water-iPrOH (9:1) | >95 | 91 | R |

| Pig Liver Esterase | Water-iPrOH-tBuOH (8:1:1) | >95 | 96 | R |

Source: Adapted from Cativiela, C., et al. (2007). Improved Process for the Enantioselective Hydrolysis of Prochiral Diethyl Malonates Catalyzed by Pig Liver Esterase. researchgate.net

Alternative Preparative Routes to this compound

Beyond the partial hydrolysis of the diester, several other synthetic strategies can be employed to prepare this compound. These routes often involve building the monoester from different precursors, such as the corresponding diacid anhydride (B1165640) or malonic acid itself.

A plausible synthetic route to this compound involves the alcoholysis of diethylmalonic acid anhydride. Acid anhydrides react with alcohols to produce an ester and a carboxylic acid. chemguide.co.ukreactory.appchemistrystudent.com In this specific transformation, the lone pair of electrons on the oxygen atom of ethanol would act as a nucleophile, attacking one of the electrophilic carbonyl carbons of the diethylmalonic acid anhydride ring. This nucleophilic acyl substitution leads to the opening of the anhydride ring, directly forming the desired product, this compound.

The reaction is typically carried out by heating the anhydride with the alcohol. chemguide.co.uk This method provides a direct, atom-economical route to the monoester, with the only other component being the reagents themselves. However, the viability of this pathway is entirely dependent on the accessibility and stability of diethylmalonic acid anhydride as the starting material.

Several other synthetic transformations provide access to malonic acid monoesters, including this compound.

Monoesterification of Diethylmalonic Acid: The most direct conceptual approach is the monoesterification of diethylmalonic acid with ethanol. However, selectively esterifying only one of the two chemically equivalent carboxylic acid groups is challenging and generally requires specific activating agents or catalysts to prevent the formation of the diester. nih.gov A patented method for preparing malonic monoesters involves reacting malonic acid with an alcohol in the presence of a base and a malonic acid activator, such as an acyl halide or an acid anhydride. google.com

From Meldrum's Acid Derivatives: A versatile and well-established route to substituted malonic acid monoesters proceeds via a substituted Meldrum's acid intermediate. nih.gov The synthesis would begin with the alkylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to introduce the two ethyl groups at the central carbon. The resulting diethyl-substituted Meldrum's acid derivative is then refluxed with ethanol. The alcoholysis of the intermediate opens the dioxinone ring to yield this compound. nih.govtandfonline.com

Transesterification: A transesterification reaction between diethylmalonic acid and diethyl diethylmalonate can also yield the monoester. This method involves heating a 1:1 molar mixture of the diacid and the diester, often with a catalytic amount of a strong acid like sulfuric acid. researchgate.net The equilibrium established produces the monoester, which must then be separated from the unreacted starting materials.

Chemical Reactivity and Transformation Pathways

Enolate Chemistry of Diethyl Malonate

The cornerstone of diethyl malonate's reactivity is its ability to form a stable enolate ion. This process is central to its role as a versatile nucleophile in a wide array of chemical transformations.

The hydrogen atoms on the carbon situated between the two carbonyl groups, known as α-hydrogens, exhibit significant acidity for carbon-hydrogen bonds. libretexts.org The pKa of diethyl malonate is approximately 13, making it substantially more acidic than the α-hydrogens of simple esters (pKa ≈ 25), ketones (pKa ≈ 19-21), or aldehydes (pKa ≈ 16-18), and vastly more acidic than hydrogens in alkanes (pKa ≈ 50). libretexts.orgpressbooks.pubopenstax.orgyoutube.com

This enhanced acidity is a direct consequence of the stability of the conjugate base, the enolate ion, that forms upon deprotonation. libretexts.org The negative charge on the α-carbon is not localized; instead, it is effectively delocalized through resonance onto the oxygen atoms of both adjacent carbonyl groups. fiveable.memlsu.ac.in This distribution of the negative charge over a larger, more electronegative area stabilizes the enolate, thereby facilitating the removal of the α-proton. fiveable.me The deprotonation is readily achieved using a moderately strong base, such as sodium ethoxide (NaOEt), which is convenient as ethoxide is the leaving group in potential side reactions, preventing transesterification. libretexts.orglibretexts.org

| Compound Type | Example Compound | Approximate pKa |

| Alkane | Ethane | ~50 |

| Ester | Ethyl acetate | ~25 |

| Ketone | Acetone | ~19-21 |

| Aldehyde | Acetaldehyde | ~16-18 |

| β-Dicarbonyl | Diethyl malonate | ~13 |

This table presents a comparison of the acidity of α-hydrogens in various carbonyl compounds, highlighting the notable acidity of diethyl malonate.

For a symmetrical molecule like diethyl malonate, the formation of the enolate itself does not involve stereoselectivity, as the two α-hydrogens are chemically equivalent. However, the stereochemical outcome of subsequent reactions of the enolate is a critical consideration. When the enolate of diethyl malonate reacts with an electrophile to create a new stereocenter at the α-carbon, the reaction typically proceeds without inherent stereocontrol, leading to a racemic mixture of products. libretexts.orglibretexts.org Achieving stereoselectivity in such reactions usually requires the use of chiral auxiliaries, chiral catalysts, or substrates that can direct the approach of the reacting species.

Nucleophilic Substitution Reactions with the Enolate

The resonance-stabilized enolate of diethyl malonate is an excellent carbon nucleophile. pressbooks.publibretexts.org It readily participates in nucleophilic substitution reactions, most notably with alkyl and acyl electrophiles, allowing for the construction of more complex molecular frameworks.

One of the most powerful applications of diethyl malonate enolate is in alkylation reactions, which form the basis of the malonic ester synthesis. masterorganicchemistry.com This reaction involves the nucleophilic attack of the enolate on an alkyl halide in a classic SN2 reaction, resulting in the formation of a new carbon-carbon bond and an α-substituted malonic ester. pressbooks.pubfiveable.me

The efficiency of the SN2 reaction is subject to steric hindrance. pressbooks.pub Consequently, this alkylation works best with methyl and primary alkyl halides. pressbooks.pub Secondary alkyl halides react more slowly and may produce elimination byproducts, while tertiary halides are unsuitable as they predominantly lead to elimination. libretexts.org

A key feature of the malonic ester synthesis is that the mono-alkylated product still possesses one acidic α-hydrogen. pressbooks.publibretexts.org Therefore, the process can be repeated: deprotonation with a base followed by the addition of a second alkyl halide (which can be the same as or different from the first) yields a dialkylated malonic ester. pressbooks.publibretexts.org

| Starting Material | Base | Alkyl Halide (R-X) | Product |

| Diethyl malonate | NaOEt | Ethyl bromide (CH₃CH₂-Br) | Diethyl 2-ethylmalonate |

| Diethyl malonate | NaOEt | Benzyl bromide (C₆H₅CH₂-Br) | Diethyl 2-benzylmalonate |

| Diethyl 2-ethylmalonate | NaOEt | Methyl iodide (CH₃-I) | Diethyl 2-ethyl-2-methylmalonate |

This table provides examples of typical alkylation reactions involving diethyl malonate enolate.

The enolate of diethyl malonate can also undergo C-acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction yields an acylated malonic ester, which is a type of β-keto ester. The reaction is often performed in the presence of a base like magnesium chloride and a tertiary amine. acs.org These acylated derivatives are valuable synthetic intermediates, for instance, in the synthesis of ketones after subsequent hydrolysis and decarboxylation steps.

Condensation Reactions

As a potent carbon nucleophile, the enolate derived from diethyl malonate is a key participant in various condensation reactions. These reactions are fundamental for building larger carbon skeletons.

One prominent example is the Knoevenagel condensation. nih.gov In this reaction, diethyl malonate reacts with aldehydes or ketones in the presence of a weak base (such as an amine). The reaction involves the nucleophilic addition of the malonate enolate to the carbonyl carbon of the aldehyde or ketone, followed by a dehydration step to yield a new carbon-carbon double bond.

Furthermore, diethyl malonate and its derivatives are widely used in cyclocondensation reactions to form six-membered heterocyclic rings. nih.gov A classic example is the reaction with urea (B33335) in the presence of a strong base to produce barbituric acid, the parent compound of barbiturates. nih.gov It also undergoes Claisen condensation with other esters, although this application is less common because self-condensation of the other ester can be a competing reaction. mlsu.ac.infiveable.me

Knoevenagel Condensation with Aldehydes for α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. youtube.com In the case of ethyl hydrogen diethylmalonate, the active methylene (B1212753) group, flanked by a carboxylic acid and an ethyl ester group, can react with aldehydes in the presence of a weak base.

The reaction is typically catalyzed by a mild base which deprotonates the active methylene group to form a carbanion. masterorganicchemistry.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate leads to the formation of an α,β-unsaturated dicarboxylic acid monoester.

A significant modification of the Knoevenagel condensation, known as the Doebner modification, is particularly relevant to substrates containing a carboxylic acid group, such as this compound. youtube.commasterorganicchemistry.com When the reaction is carried out in the presence of pyridine (B92270), the initial condensation product can undergo decarboxylation, leading to the formation of an α,β-unsaturated ester. youtube.com This one-pot condensation and decarboxylation sequence provides a direct route to α,β-unsaturated esters from aldehydes and malonic acid half-esters.

The general reaction can be summarized as follows:

| Reactants | Catalyst | Product |

| This compound + Aldehyde | Weak Base (e.g., Piperidine (B6355638), Pyridine) | α,β-Unsaturated dicarboxylic acid monoester |

| This compound + Aldehyde | Pyridine (Doebner modification) | α,β-Unsaturated ester (after decarboxylation) |

Claisen Condensation Reactions to Form β-Keto Esters

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester. hmdb.cabeilstein-journals.org For this compound, a variation of the Claisen condensation, known as a decarboxylative Claisen condensation, is expected to occur.

Recent research has shown that magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) react with various acyl donors to produce functionalized α-substituted β-keto esters. ias.ac.in This process involves the initial formation of a magnesium enolate from the malonic acid half-ester, which then acylates with an acyl donor (such as an acyl chloride or another ester). The resulting intermediate subsequently undergoes decarboxylation to yield the final β-keto ester product. ias.ac.in The use of a strong base is crucial for the formation of the enolate. hmdb.cabeilstein-journals.org

| Reactants | Base | Intermediate | Final Product |

| This compound + Acyl Donor | Strong Base (e.g., i-PrMgCl) | Acylated malonic acid monoester | β-Keto ester |

This decarboxylative pathway offers a significant advantage in synthesis, as it allows for the direct formation of β-keto esters from malonic acid half-esters, bypassing the need for a separate decarboxylation step. ias.ac.in

Decarboxylation Pathways

The presence of a carboxylic acid group beta to the ester carbonyl group in this compound makes it susceptible to decarboxylation, a reaction that involves the loss of carbon dioxide.

Thermal Decarboxylation to Substituted Carboxylic Acids

Malonic acid and its derivatives are known to undergo thermal decarboxylation. masterorganicchemistry.com When heated, this compound can lose a molecule of carbon dioxide from the carboxylic acid group to yield a substituted carboxylic acid. The mechanism for the decarboxylation of malonic acid itself is proposed to proceed through a cyclic, six-membered transition state. stackexchange.com A similar mechanism can be envisioned for this compound, where the carboxylic acid proton is transferred to the carbonyl oxygen of the ester group, facilitating the elimination of CO2 and formation of an enol intermediate, which then tautomerizes to the final substituted carboxylic acid.

Elevated temperatures are typically required for this transformation to overcome the activation energy barrier. stackexchange.com

Base-Catalyzed Decarboxylation Mechanisms

Base-catalyzed decarboxylation of β-keto esters and related compounds is a well-established synthetic method. organic-chemistry.org A notable example is the Krapcho decarboxylation, which is particularly effective for malonate esters under neutral or basic conditions, often in the presence of salts like lithium chloride in a polar aprotic solvent such as DMSO. organic-chemistry.org

For this compound, a base can facilitate decarboxylation by deprotonating the carboxylic acid, forming a carboxylate anion. The resulting negative charge can then promote the elimination of carbon dioxide. The mechanism for the base-catalyzed decarboxylation of malonic acid derivatives can involve the formation of an acyloxyl radical upon single electron oxidation, which then rapidly loses CO2 to form a carbon-centered radical. nih.gov This radical can then be quenched to give the final product.

The choice of base and reaction conditions can significantly influence the efficiency of the decarboxylation process. nih.gov

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group in this compound can undergo standard derivatization reactions, such as esterification and amidation.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid group can be converted into a second ester group, yielding a diethyl malonate derivative. This reaction is typically reversible and driven to completion by removing water from the reaction mixture.

Amidation: The carboxylic acid can be activated, for example, by conversion to an acyl chloride or by using a coupling agent, and then reacted with an amine to form an amide. This reaction provides a route to malonamic acid ethyl esters.

Functional Group Interconversions on the Ethyl Ester

The ethyl ester group in this compound can also undergo a variety of functional group interconversions.

Transesterification: By heating in the presence of a different alcohol and a catalyst (acid or base), the ethyl group of the ester can be exchanged for another alkyl or aryl group.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). fiveable.me This would result in the formation of a diol, as the carboxylic acid group would also be reduced. Selective reduction of the ester in the presence of the carboxylic acid is challenging but can sometimes be achieved with specific reagents.

Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, yielding diethylmalonic acid. ucalgary.ca

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For ethyl hydrogen diethylmalonate, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons present in the ethyl groups and the acidic proton of the carboxylic acid. The chemical shift of each signal, its integration, and its splitting pattern (multiplicity) would allow for the assignment of each proton to its specific location in the structure.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the types of carbon atoms in a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate whether the carbon is part of a methyl (CH₃), methylene (B1212753) (CH₂), or carbonyl (C=O) group.

As with ¹H NMR, specific experimental ¹³C NMR data for this compound could not be located in the surveyed scientific literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range correlations between protons and carbons (typically over two to three bonds), helping to piece together the entire molecular skeleton, including the connectivity across the quaternary carbon and the carbonyl groups.

Detailed experimental 2D NMR data for this compound is not available in the referenced materials.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule. The molecular formula for this compound is C₉H₁₆O₄. sielc.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₆O₄), the exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula.

While specific experimental HRMS data was not found, predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have been calculated for various adducts of the compound.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 189.11214 | 141.7 |

| [M+Na]⁺ | 211.09408 | 147.9 |

| [M-H]⁻ | 187.09758 | 140.6 |

| [M+NH₄]⁺ | 206.13868 | 160.8 |

| [M+K]⁺ | 227.06802 | 148.0 |

| [M+H-H₂O]⁺ | 171.10212 | 137.5 |

Elucidation of Fragmentation Pathways and Mechanistic Insights

In mass spectrometry, molecules often break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. For an ester and carboxylic acid-containing compound like this compound, common fragmentation pathways would involve the loss of the ethyl group, the ethoxy group (-OCH₂CH₃), a molecule of water from the carboxylic acid, or carbon dioxide. libretexts.org Analysis of these fragmentation patterns can provide valuable confirmation of the proposed structure.

A detailed experimental study of the fragmentation pathways specific to this compound is not present in the available search results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule, such as this compound. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds vibrate at specific, characteristic frequencies, resulting in a unique spectral fingerprint.

This compound possesses several key functional groups: a carboxylic acid (-COOH), an ethyl ester (-COOC₂H₅), and multiple aliphatic carbon-hydrogen (C-H) bonds within its three ethyl groups. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the stretching and bending vibrations of these groups.

The most diagnostic region in the IR spectrum for this molecule is the carbonyl (C=O) stretching region. Since this compound contains two different carbonyl groups—one in the carboxylic acid and one in the ester—two distinct C=O absorption bands are anticipated. The C=O bond of the ester typically absorbs at a higher wavenumber (1750–1735 cm⁻¹) compared to the C=O of the carboxylic acid (1725–1700 cm⁻¹). orgchemboulder.comlibretexts.org The carboxylic acid C=O peak is often broadened due to intermolecular hydrogen bonding.

Another highly characteristic feature is the O-H stretching vibration of the carboxylic acid group. This appears as a very broad and strong absorption band over a wide range of wavenumbers, typically from 3300 cm⁻¹ down to 2500 cm⁻¹. libretexts.orgpressbooks.pub This significant broadening is a result of strong hydrogen bonding between molecules, often forming dimers in the liquid or solid state. The C-O stretching vibrations for both the carboxylic acid and the ester functional groups are also identifiable, typically appearing in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.com

Finally, the aliphatic C-H bonds of the ethyl groups give rise to stretching absorptions just below 3000 cm⁻¹, typically in the 2980–2850 cm⁻¹ range. pressbooks.pub Weaker C-H bending vibrations can also be observed in the fingerprint region. Studies on related malonate esters have noted that the substitution on the α-carbon can cause slight shifts in the carbonyl frequencies. cdnsciencepub.com

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Very Broad |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium to Strong |

| Ester C=O | Stretch | 1735 - 1750 | Strong |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Medium |

| Ester C-O | Stretch | 1000 - 1250 | Medium |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not detailed in readily available literature, analysis of its derivatives provides significant insight into the potential solid-state conformation and intermolecular interactions.

A relevant study on a substituted diethyl malonate derivative, diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate, revealed detailed structural information through single-crystal X-ray diffraction analysis. researchgate.net This investigation provides a valuable model for understanding how malonate-type structures behave in the solid state.

The key finding from the analysis of this derivative was the presence of intermolecular hydrogen bonds of the O–H···O type. These interactions link adjacent molecules, leading to the formation of extended one-dimensional chains within the crystal lattice. researchgate.net Given that this compound possesses a carboxylic acid group, which contains a hydroxyl (O-H) group, it is a potent hydrogen bond donor. The carbonyl oxygens of both the ester and the carboxylic acid functions act as hydrogen bond acceptors. Therefore, it is highly probable that this compound also engages in extensive intermolecular hydrogen bonding in its solid state, likely forming dimers or polymeric chains similar to those observed in its derivatives and other carboxylic acids. researchgate.net These hydrogen bonds would be the dominant force governing the molecular packing in the crystal.

The crystallographic data for the studied derivative are summarized in the table below.

| Parameter | Diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate |

| Chemical Formula | C₂₈H₃₈O₅ |

| Formula Weight | 454.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.8218(4) |

| b (Å) | 13.5571(5) |

| c (Å) | 19.7233(8) |

| β (°) | 102.3530(10) |

| Volume (ų) | 2562.4(2) |

| Z (molecules/unit cell) | 4 |

| Data sourced from a study on a diethyl malonate derivative. researchgate.net |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of ethyl hydrogen diethylmalonate. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. A common and reliable method for such studies involves the B3LYP functional combined with a basis set like 6-31G(d,p), which provides a good balance between accuracy and computational cost for organic molecules researchgate.netresearchgate.netinpressco.com.

Geometry optimization is a computational process that seeks to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this process would yield precise data on bond lengths, bond angles, and dihedral angles.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds wits.ac.za. Due to the flexibility of its ethyl groups and the central C-C bonds, this compound can exist in several conformations. Computational methods are used to identify the most stable conformers and to determine the energy differences between them. This analysis is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its preferred conformation(s) nih.gov. The process typically involves a systematic search of the potential energy surface, followed by geometry optimization of the located minima. For similar flexible molecules, it has been shown that the bioactive conformation is often within a few kcal/mol of the global minimum energy structure nih.gov.

Table 1: Predicted Key Geometric Parameters for the Most Stable Conformer of this compound (Illustrative) Note: These are representative values based on typical bond lengths and angles for similar functional groups, as specific computational data for this molecule is not readily available in the cited literature.

| Parameter | Bond/Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C=O (acid) | ~1.22 Å |

| Bond Length | C-O (ester) | ~1.34 Å |

| Bond Length | C-O (acid) | ~1.35 Å |

| Bond Angle | O=C-C (ester) | ~124° |

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) ossila.comyoutube.com.

HOMO : Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy corresponds to a better electron donor.

LUMO : Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy corresponds to a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity nmrdb.org. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO nmrdb.org. For this compound, the HOMO is expected to be localized around the oxygen atoms of the carboxylate and ester groups, while the LUMO would be centered on the carbonyl carbons. This distribution makes the molecule susceptible to nucleophilic attack at the carbonyl carbons and electrophilic attack at the oxygen atoms.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: Values are typical for similar organic esters and acids, calculated using DFT methods, as specific data for this molecule is not available in the cited literature.

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -7.0 to -6.5 eV |

| LUMO | -0.5 to 0.0 eV |

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is invaluable for studying reaction mechanisms by identifying and characterizing the transition states (TS) that connect reactants to products. A transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to proceed.

The malonic ester synthesis begins with the deprotonation of the α-carbon by a base to form a resonance-stabilized enolate ion libretexts.orgmasterorganicchemistry.com. Transition state calculations can model this proton transfer, determining the activation energy required. The subsequent alkylation step, an SN2 reaction between the enolate nucleophile and an alkyl halide, can also be modeled wikipedia.org. These calculations would reveal the geometry of the transition state and the energy barrier, providing insights into the reaction kinetics and the factors influencing selectivity fiveable.me. For the sodium ethoxide-catalyzed enolate formation of a related malonate, a relatively low activation energy of 12.5 kcal/mol has been noted, reflecting the resonance stabilization of the resulting enolate researchgate.net.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra nih.govnih.gov. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound or to help interpret complex experimental spectra.

IR Spectroscopy : Calculations can determine the vibrational frequencies and intensities of a molecule. By modeling the normal modes of vibration, a theoretical IR spectrum can be generated. This is particularly useful for identifying characteristic functional group frequencies, such as the C=O stretches of the ester and carboxylic acid groups in this compound nih.gov.

NMR Spectroscopy : Theoretical chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding of each nucleus within the molecule's optimized geometry github.io. These predicted shifts, when compared to experimental spectra, are a powerful tool for structure elucidation and conformational analysis github.io.

By correlating predicted spectra with experimental results, computational studies provide a robust framework for validating the molecular structure and understanding the influence of conformational and electronic effects on spectroscopic properties.

Molecular Dynamics Simulations (if applicable to interactions or conformational flexibility)

As of the latest available research, specific molecular dynamics (MD) simulations focusing exclusively on this compound are not extensively documented in publicly accessible literature. MD simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational changes and intermolecular interactions. While direct studies on this specific monoester are lacking, valuable inferences can be drawn from computational analyses of structurally related compounds, such as dicarboxylic acids and substituted diethyl malonates.

Theoretical studies on dicarboxylic acids have demonstrated significant conformational flexibility, which is highly dependent on the surrounding environment. For instance, ab initio molecular dynamics (AIMD) simulations of dicarboxylic acids have shown that intermolecular interactions in the condensed phase can stabilize conformers that are not predicted to be thermally accessible in the gas phase nih.gov. This suggests that for this compound, hydrogen bonding interactions involving its carboxylic acid group and interactions with solvent molecules would play a crucial role in determining its predominant conformations.

A study on a substituted diethyl malonate reported a significant dihedral angle within the malonate structure, indicating a non-planar arrangement of the ester groups researchgate.net. This flexibility is critical for its interaction with other molecules. The interplay between intramolecular steric effects and intermolecular forces, such as hydrogen bonding, dictates the conformational preferences of the molecule.

In the absence of direct MD simulation data for this compound, a hypothetical simulation would likely focus on several key aspects:

Conformational Sampling: To identify the low-energy conformations of the molecule in different environments (e.g., in a vacuum, in an aqueous solution, or in a non-polar solvent). This would involve analyzing the distribution of key dihedral angles.

Solvation Effects: To understand how solvent molecules arrange around the solute and how these interactions influence the conformational equilibrium. The carboxylic acid moiety would be a primary site for hydrogen bonding with protic solvents.

Dimerization and Aggregation: To investigate the potential for the formation of hydrogen-bonded dimers or larger aggregates, a common feature for carboxylic acids.

While awaiting specific computational studies on this compound, the existing research on analogous compounds provides a solid foundation for predicting its molecular behavior.

| Parameter | Value | Compound Studied |

| Dihedral Angle in Malonate Derivative | 42.3° | Substituted Diethyl Malonate researchgate.net |

Synthetic Applications As a Building Block in Complex Molecule Synthesis

Role in the Construction of Substituted Carboxylic Acids

The most classic application of malonate esters, including ethyl hydrogen diethylmalonate, is in the synthesis of substituted carboxylic acids. This process, known as the malonic ester synthesis, provides a reliable method for preparing mono- and dialkylacetic acids. uobabylon.edu.iqucalgary.ca The synthesis is a multi-step sequence that leverages the acidity of the α-carbon.

The general mechanism involves three key steps:

Enolate Formation: The carbon atom alpha to the two carbonyl groups is readily deprotonated by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. wikipedia.orgopenochem.org The pKa of the α-proton in diethyl malonate is approximately 13, making this deprotonation efficient. ucalgary.ca

Alkylation: The resulting nucleophilic enolate attacks an alkyl halide (or other suitable electrophile) in an SN2 reaction, forming a new carbon-carbon bond and yielding an alkylated malonic ester derivative. organicchemistrytutor.comjove.com This step is most effective with primary alkyl halides. uomustansiriyah.edu.iq

Hydrolysis and Decarboxylation: The ester group is hydrolyzed to a carboxylic acid, typically under acidic or basic conditions. The resulting substituted malonic acid, a 1,3-dicarboxylic acid, readily undergoes decarboxylation (loss of CO₂) upon heating to yield the final substituted carboxylic acid. ucalgary.cawikipedia.orgopenochem.org

A significant drawback of the traditional malonic ester synthesis using diethyl malonate is the potential for dialkylation, which can lead to product mixtures and lower yields of the desired mono-substituted product. wikipedia.org

Table 1: Examples of Substituted Carboxylic Acids Synthesized via Malonic Ester Synthesis

| Starting Alkyl Halide | Base | Product Carboxylic Acid |

| Methyl Iodide (CH₃I) | Sodium Ethoxide (NaOEt) | Propanoic Acid |

| Benzyl Bromide (C₆H₅CH₂Br) | Sodium Ethoxide (NaOEt) | 3-Phenylpropanoic Acid |

| Allyl Bromide (CH₂=CHCH₂Br) | Sodium Ethoxide (NaOEt) | 4-Pentenoic Acid |

Utility in the Synthesis of α,β-Unsaturated Esters and Acids

This compound is a key reactant in the Knoevenagel condensation, a powerful method for forming carbon-carbon double bonds. wikipedia.orgslideshare.net This reaction involves the condensation of an active methylene (B1212753) compound, such as a malonate ester, with an aldehyde or ketone, catalyzed by a weak base like an amine (e.g., piperidine (B6355638) or pyridine). wikipedia.orgthermofisher.com

The reaction proceeds through a nucleophilic addition of the malonate-derived carbanion to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product, often a conjugated enone. wikipedia.orgslideshare.net The electron-withdrawing groups (Z) on the active methylene compound must be potent enough to allow for deprotonation by a mild base, which avoids the self-condensation of the aldehyde or ketone reactant. wikipedia.org

General Knoevenagel Condensation Mechanism:

Deprotonation: A weak base removes a proton from the α-carbon of the malonate.

Nucleophilic Addition: The resulting carbanion attacks the carbonyl carbon of the aldehyde or ketone.

Protonation: The resulting alkoxide is protonated.

Dehydration: A molecule of water is eliminated to form the α,β-unsaturated double bond. amazonaws.com

A significant variation is the Doebner modification , which is particularly relevant for this compound. This modification uses pyridine (B92270) as the solvent and is employed when one of the electron-withdrawing groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org Under these conditions, the condensation is typically followed by decarboxylation, leading directly to an α,β-unsaturated acid. wikipedia.org For example, the reaction of an aldehyde with malonic acid (the parent compound of this compound) in pyridine yields a trans-unsaturated carboxylic acid with the loss of one carboxyl group. wikipedia.org

Table 2: Knoevenagel Condensation Products from Aldehydes and this compound

| Aldehyde | Catalyst/Conditions | Primary Product (before potential decarboxylation) |

| Benzaldehyde | Piperidine | Ethyl 2-carboxy-3-phenylacrylate |

| Acrolein | Pyridine (Doebner) | 2,4-Pentadienoic acid (after decarboxylation) |

| 2-Methoxybenzaldehyde | Piperidine | Ethyl 2-carboxy-3-(2-methoxyphenyl)acrylate |

Precursor in the Formation of Cyclic and Heterocyclic Systems

The reactivity of malonate esters extends to the synthesis of various cyclic and heterocyclic compounds. The ability to introduce two functional groups and then induce cyclization makes them valuable precursors.

One notable application is the Perkin alicyclic synthesis , an intramolecular variation of the malonic ester synthesis. wikipedia.org This reaction occurs when a malonate enolate reacts with a dihalide. The initial alkylation is followed by a second, intramolecular alkylation, where the enolate attacks the other end of the dihaloalkane chain to form a ring. Subsequent hydrolysis and decarboxylation yield a cycloalkylcarboxylic acid. This method has been successfully used to prepare three-, four-, five-, and six-membered rings. uobabylon.edu.iq

Furthermore, malonate derivatives are crucial in cyclocondensation reactions with dinucleophiles to form six-membered heterocycles. nih.gov A classic example is the synthesis of barbituric acids, which involves the condensation of a diethyl malonate derivative with urea (B33335) in the presence of a strong base. nih.govchemicalbook.com Similarly, reaction with 2-aminopyridine (B139424) leads to the formation of pyrido[1,2-a]pyrimidine-2,4-diones. nih.gov These reactions often require elevated temperatures or the presence of a basic catalyst. nih.gov

Table 3: Examples of Cyclic Systems from Malonate Derivatives

| Reactant 1 | Reactant 2 | Reaction Type | Cyclic Product Class |

| Diethyl malonate | 1,3-Dibromopropane | Perkin alicyclic synthesis | Cyclobutanecarboxylic acid |

| Diethyl malonate | Urea | Cyclocondensation | Barbituric acid |

| Diethyl malonate | 2-Aminopyridine | Tschitschibabin's synthesis | Pyrido[1,2-a]pyrimidine-2,4-dione |

Application in the Synthesis of Derivatives with Specific Architectures

The versatility of this compound allows for its incorporation into synthetic routes targeting molecules with highly specific and complex architectures, including chiral compounds and natural product analogs.

One area of application is the synthesis of halogenated chiral acetic acids. These small chiral molecules are of interest for fundamental studies in chemistry and physics. A synthetic route starting from diethyl malonate allows for the systematic introduction of different halogen atoms (F, Cl, Br) and isotopes (H/D) at the α-carbon. rsc.org The process involves sequential halogenation of the malonate enolate, followed by hydrolysis and decarboxylation to yield the target chiral dihaloacetic acids. rsc.org

Additionally, derivatives of diethyl malonate are employed in the synthesis of amino acids. Diethyl aminomalonate, which can be prepared from diethyl malonate, serves as a glycine (B1666218) template. wikipedia.org Alkylation of this compound followed by hydrolysis and decarboxylation provides a general route to various α-amino acids. Another related transformation involves the nitrosation of diethyl malonate to produce diethyl oximinomalonate, which upon reduction yields the aminomalonate derivative, a precursor for synthesizing substituted pyrroles, important components of porphyrins. wikipedia.org

Integration into Multicomponent Reactions and Cascade Processes

This compound and its parent diester are valuable components in multicomponent reactions (MCRs) and cascade processes, where multiple bonds are formed in a single operation, enhancing synthetic efficiency.

The Knoevenagel condensation itself is often a key step in such sequences. For instance, the Hantzsch pyridine synthesis and the Gewald reaction, both of which produce important heterocyclic scaffolds, incorporate a Knoevenagel condensation step in their mechanisms. wikipedia.orgslideshare.net

Recent research has highlighted the use of malonates in novel catalytic MCRs. For example, a catalytic multicomponent reaction involving a ketyl-type radical has been developed, showcasing the integration of malonates into modern radical chemistry pathways. nih.gov These processes allow for the rapid assembly of complex molecular structures from simple, readily available starting materials. The ability of the malonate moiety to participate in an initial condensation or addition, followed by subsequent intramolecular reactions, makes it an ideal substrate for designing elegant and efficient cascade sequences.

Future Directions in Research

Development of Novel Stereoselective Synthetic Methods

A primary focus for future research will be the development of methods to control the stereochemistry at the α-carbon of malonate derivatives. While ethyl hydrogen diethylmalonate itself is achiral, its derivatives created through reactions at the carboxyl or ester groups, or through decarboxylative processes, can generate chiral centers.

Future work will likely concentrate on:

Asymmetric Decarboxylative Alkylation: A key transformation for malonate half-esters is their decarboxylative alkylation, which generates an enolate equivalent. researchgate.net Developing catalytic asymmetric versions of this reaction for substituted analogues of this compound is a significant goal. Research into chiral catalysts, such as those based on transition metals (e.g., Palladium) or organocatalysts (e.g., cinchona alkaloids), could enable the enantioselective formation of new carbon-carbon bonds. scispace.comnih.govnih.gov

Enzyme-Catalyzed Desymmetrization: Biocatalysis offers a powerful tool for stereoselective synthesis. Future investigations could explore enzymes, such as specific hydrolases or esterases, capable of selectively reacting with one of the two ethyl groups if they were chemically differentiated in a prochiral substrate, leading to chiral malonate half-esters.

Phase-Transfer Catalysis: Enantioselective phase-transfer catalysis has proven effective for the asymmetric alkylation of malonate diesters. frontiersin.org Adapting these methodologies to derivatives of this compound could provide a practical and scalable route to chiral molecules containing quaternary carbon centers. frontiersin.org

A summary of potential stereoselective approaches is presented in the table below.

| Method | Catalyst/Reagent Type | Potential Outcome |

| Asymmetric Decarboxylative Alkylation | Chiral Transition Metal Complexes (e.g., Pd, Cu), Chiral Organocatalysts | Enantioenriched products with new C-C bonds |

| Enzyme-Catalyzed Reactions | Hydrolases, Esterases, Lipases | Chiral malonate half-esters from prochiral precursors |

| Chiral Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts (e.g., from Cinchona alkaloids) | Asymmetric synthesis of chiral α,α-dialkylmalonates |

Exploration of Catalytic Transformations Involving this compound

Moving beyond classical stoichiometry, the exploration of novel catalytic transformations is crucial. This compound can serve as a pronucleophile in various reactions, and identifying efficient catalysts will be key to expanding its utility.

Future research directions include:

Decarboxylative Coupling Reactions: Recent advances have shown that malonic acid half-esters can undergo decarboxylative coupling with arylboron nucleophiles under copper catalysis. nih.govorganic-chemistry.org Future work could expand the scope of coupling partners to include vinyl, alkynyl, and alkyl nucleophiles, utilizing catalysts based on copper, palladium, or nickel.

Organocatalytic Reactions: Organocatalysis provides a metal-free alternative for many transformations. Developing organocatalytic systems for decarboxylative aldol, Mannich, and Michael reactions using this compound derivatives would be a significant advancement. researchgate.netresearchgate.net Bifunctional catalysts, such as those derived from amino acids or thioureas, could activate both the electrophile and the malonate half-ester. researchgate.net

Photoredox and Electrochemical Catalysis: These emerging fields offer unique reactivity pathways. Investigating the use of photoredox or electrochemical catalysis to generate radical intermediates from this compound could lead to novel carbon-carbon and carbon-heteroatom bond-forming reactions that are inaccessible through traditional thermal methods. nih.govacs.org

Advanced Mechanistic Investigations of its Reactivity

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for rational catalyst design and reaction optimization.

Key areas for future mechanistic studies are:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model transition states, calculate activation energy barriers, and elucidate reaction pathways. researchgate.netlibretexts.orgfossee.innih.gov Such studies could clarify the mechanism of decarboxylation (concerted vs. stepwise), the role of the catalyst in lowering the activation energy, and the origins of stereoselectivity in asymmetric transformations.

Kinetic Studies: Detailed kinetic analysis of catalytic reactions can provide crucial information about the rate-determining step and the influence of catalyst and substrate concentrations. These experimental studies can validate computational models and guide the development of more efficient catalytic systems.

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques, such as NMR and IR, can help identify and characterize key reaction intermediates, including enolates and catalyst-substrate complexes. researchgate.net This provides direct evidence for proposed mechanistic pathways.

Green Chemistry Approaches to its Synthesis and Transformations

Adhering to the principles of green chemistry is a critical goal for modern synthetic chemistry. Future research should focus on developing more sustainable methods for both the synthesis and subsequent use of this compound.

Promising green chemistry approaches include:

Bio-based Synthesis: Exploring biosynthetic pathways to produce malonic acid and its derivatives from renewable feedstocks like glucose is a key area of research. researchgate.netrsc.orgrsc.org Developing enzymatic or microbial processes to synthesize this compound directly would represent a significant step towards a sustainable chemical industry.

Catalysis over Stoichiometric Reagents: Shifting from stoichiometric bases for enolate generation to catalytic methods minimizes waste and improves atom economy. researchgate.net Research into highly efficient and recyclable catalysts is paramount.

Solvent Minimization and Benign Solvents: Future methods should aim to reduce or eliminate the use of hazardous organic solvents. nih.govjst.go.jp This can be achieved by developing solvent-free reaction conditions or by using environmentally benign solvents such as water, ethanol (B145695), or supercritical CO2. Enzyme-catalyzed reactions, for instance, can often be performed in solventless conditions or in aqueous media. rsc.orgrsc.org

The table below outlines key green chemistry strategies for this compound.

| Green Chemistry Principle | Application to this compound |

| Use of Renewable Feedstocks | Biosynthesis of malonic acid precursors from biomass. researchgate.net |

| Catalysis | Development of catalytic decarboxylative reactions to avoid stoichiometric bases. researchgate.net |

| Atom Economy | Designing reactions (e.g., additions, cyclizations) that incorporate most of the atoms from the reactants into the final product. |

| Safer Solvents and Auxiliaries | Utilizing water, bio-based solvents, or solvent-free conditions for synthesis and transformations. rsc.org |

| Energy Efficiency | Employing catalytic methods that operate at ambient temperature and pressure, such as photoredox catalysis. nih.gov |

Expanding its Role as a Platform Molecule for Diverse Chemical Scaffolds

This compound is a valuable building block, and future research will undoubtedly expand its application in the synthesis of complex and functionally diverse molecules. nbinno.com

Potential areas of expansion include:

Pharmaceutical Intermediates: Malonate esters are foundational in the synthesis of a wide range of pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory agents. chemicalbook.comwikipedia.org The unique substitution pattern of this compound could be leveraged to create novel analogues of existing drugs or to build entirely new pharmacophores.

Heterocyclic Chemistry: The reactivity of malonate derivatives makes them ideal precursors for the synthesis of heterocyclic compounds. nih.gov Future work could explore multi-component reactions involving this compound to construct complex heterocycles, which are prevalent in medicinal chemistry and materials science.

Polymer Chemistry: Malonic acid and its esters can be used as monomers in polymerization reactions to create polyesters. rsc.orgrsc.org Investigating the incorporation of this compound into polymers could lead to new materials with tailored properties, such as biodegradability or metal-chelating capabilities. rsc.orgwhiterose.ac.uk

常见问题

Basic: What are the standard alkylation procedures for diethylmalonate in organic synthesis?

Alkylation of diethylmalonate typically involves deprotonation to form a resonance-stabilized enolate, followed by reaction with alkyl halides. A common method uses sodium hydride in acetonitrile to generate the enolate, which is then treated with alkyl halides (e.g., benzyl chloride) under anhydrous conditions. After alkylation, hydrolysis and decarboxylation yield substituted carboxylic acids. Key steps include maintaining inert atmospheres (e.g., nitrogen) and controlling reaction temperatures to avoid side reactions .

Advanced: How do reaction conditions influence selectivity between nucleophilic substitution and β-elimination in diethylmalonate reactions?

The choice of base and solvent critically determines reaction pathways. Soft bases (e.g., diethylmalonate-derived carbanions) favor nucleophilic substitution with alkyl halides, while hard bases (e.g., ethoxide) promote β-elimination due to increased electrophilicity at the β-carbon. Steric effects of the alkyl halide and solvent polarity further modulate selectivity. For example, bulky halides or polar aprotic solvents may disfavor elimination .

Basic: What spectroscopic and analytical methods validate the synthesis of diethylmalonate derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard for structural elucidation, identifying ester carbonyls (~170 ppm in ¹³C NMR) and α-proton environments. Elemental analysis confirms purity, while mass spectrometry (MS) verifies molecular weights. For example, cyclotriphosphazene derivatives of diethylmalonate were characterized using ¹H NMR and elemental analysis, yielding precise C/H/N ratios .

Advanced: How can competing reaction pathways involving diethylmalonate be resolved experimentally?

Competing pathways (e.g., acyclic vs. cyclic product formation) require kinetic and thermodynamic control strategies. Adjusting base stoichiometry (e.g., sodium ethoxide concentration), reaction time, and temperature can isolate intermediates. For instance, reducing sodium ethoxide to 0.5 equivalents favored acyclic intermediates in reactions with 2-cyanoacetanilides, enabling their isolation before cyclization .

Basic: What role does diethylmalonate play in synthesizing heterocyclic compounds via enolate chemistry?

Diethylmalonate’s enolate acts as a nucleophile in cyclization reactions. For example, Claisen condensation with aryl isothiocyanates forms thiazeto-quinolones. The enolate’s acidity (pKa ~13) allows selective alkylation, enabling stepwise construction of heterocyclic cores. Microwave-assisted alkylation or phase-transfer catalysis enhances reaction efficiency .

Advanced: How can analog data fill toxicity data gaps for diethylmalonate in regulatory assessments?

The U.S. EPA’s framework uses structurally similar analogs (e.g., dimethyl malonate) to predict acute toxicity, developmental effects, and environmental fate. Data from analogs are validated using read-across techniques, ensuring mechanistic relevance. For example, dimethyl malonate’s toxicity profile was extrapolated to diethylmalonate based on shared ester functional groups and metabolic pathways .

Advanced: What methodologies optimize enantiomeric excess in diethylmalonate-derived products?

Enzymatic reduction using catalysts like Baker’s yeast achieves high enantioselectivity. For example, asymmetric reduction of ethyl acetoacetate derivatives (synthesized from diethylmalonate) yielded S-(+)-ethyl-3-hydroxybutanoate with >90% enantiomeric excess. Reaction parameters (pH, temperature) and substrate-enzyme compatibility are critical for optimizing stereochemical outcomes .

Basic: How is decarboxylation of diethylmalonate derivatives mechanistically controlled in synthesis?

Decarboxylation proceeds via a six-membered transition state after hydrolysis of the ester groups. Acidic or basic conditions determine the pathway: thermal decarboxylation under acidic conditions (e.g., HCl) yields monocarboxylic acids, while basic conditions (e.g., NaOH) may retain carboxylate intermediates. Monitoring reaction progress via IR spectroscopy (loss of CO₂ peaks) ensures completion .

Advanced: How are contradictions in diethylmalonate reactivity across studies reconciled?

Contradictions often arise from differences in enolate formation (e.g., base strength, solvent). Systematic studies comparing bases (NaH vs. LDA) and solvents (THF vs. DMF) can clarify discrepancies. For example, NaH in acetonitrile avoids side reactions seen with stronger bases, as demonstrated in thiazeto-quinolone syntheses .

Advanced: What experimental designs assess diethylmalonate’s role in supramolecular drug delivery systems?

Controlled release studies use dynamic light scattering (DLS) and HPLC to monitor drug release kinetics from diethylmalonate-based hydrogels. For instance, cyclotriphosphazene-grafted hydrogels were analyzed for sustained protein release over 72 hours, with stability assessed via NMR and TEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。